molecular formula C16H38BrNO B14666379 Tbab hydrate CAS No. 37451-67-5

Tbab hydrate

Cat. No.: B14666379
CAS No.: 37451-67-5
M. Wt: 340.38 g/mol
InChI Key: JCHOVTKTIUCYQR-UHFFFAOYSA-M
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Description

Tetrabutylammonium bromide hydrate, commonly referred to as TBAB hydrate, is a semi-clathrate hydrate formed by the combination of tetrabutylammonium bromide and water. This compound is known for its high energy storage density and its ability to form stable hydrates at atmospheric pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane . The resulting tetrabutylammonium bromide can then form hydrates with water under specific conditions. The formation of TBAB hydrate typically involves dissolving tetrabutylammonium bromide in water and allowing the solution to cool, leading to the formation of semi-clathrate hydrates .

Industrial Production Methods

In industrial settings, this compound can be produced by maintaining a controlled environment where the concentration of tetrabutylammonium bromide and the temperature are carefully regulated. The use of small channels and controlled flow rates can enhance the efficiency of hydrate formation .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bromide hydrate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. It is commonly used as a phase transfer catalyst, facilitating reactions between water-soluble and organic-soluble reactants .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically an organic compound with a bromide substituent .

Properties

CAS No.

37451-67-5

Molecular Formula

C16H38BrNO

Molecular Weight

340.38 g/mol

IUPAC Name

tetrabutylazanium;bromide;hydrate

InChI

InChI=1S/C16H36N.BrH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

JCHOVTKTIUCYQR-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Br-]

Origin of Product

United States

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